Cas no 250375-03-2 (Boc-Pen (NPys)-OH)

Boc-Pen (NPys)-OH is a protected cysteine derivative widely used in peptide synthesis and bioconjugation. The compound features a Boc (tert-butoxycarbonyl) group for N-terminal protection and an NPys (3-nitro-2-pyridinesulfenyl) group as a thiol-protecting moiety, enabling selective deprotection under mild conditions. Its key advantage lies in the NPys group's ability to facilitate efficient disulfide bond formation or thiol-specific modifications without requiring harsh reducing agents. This makes it particularly valuable for site-selective peptide ligation, protein labeling, and the synthesis of complex biomolecules. The Boc group ensures compatibility with standard Fmoc-based solid-phase peptide synthesis protocols. The compound's stability and orthogonal reactivity profile make it a preferred choice for researchers working on peptide therapeutics, protein engineering, and chemical biology applications.
Boc-Pen (NPys)-OH structure
Boc-Pen (NPys)-OH structure
Product Name:Boc-Pen (NPys)-OH
CAS No:250375-03-2
MF:C15H21N3O6S2
MW:403.473741292953
MDL:MFCD00237383
CID:246282
PubChem ID:139211094
Update Time:2025-11-01

Boc-Pen (NPys)-OH Chemical and Physical Properties

Names and Identifiers

    • L-Valine,N-[(1,1-dimethylethoxy)carbonyl]-3-[(3-nitro-2-pyridinyl)dithio]-
    • Boc-Pen(NPys)-OH
    • BOC-BETA,BETA-DIMETHYL-CYS(NPYS)-OH
    • BOC-BETA,BETA-DIMETHYL-L-CYS(NPYS)-OH
    • BOC-PENICILLAMINE(NPYS)-OH
    • BOC-S-(3-NITRO-2-PYRIDINESULFENYL)-L-PENICILLAMINE
    • Boc-beta,beta-Dimethyl-d-cys(npys)-oh
    • 153815-23-7
    • Boc-Pen (NPys)-OH
    • Boc-D-Pen (NPys)-OH
    • Boc-D-Pen(NPys)-OH
    • 250375-03-2
    • 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]butanoic acid
    • MDL: MFCD00237383
    • Inchi: 1S/C15H21N3O6S2/c1-14(2,3)24-13(21)17-10(12(19)20)15(4,5)26-25-11-9(18(22)23)7-6-8-16-11/h6-8,10H,1-5H3,(H,17,21)(H,19,20)
    • InChI Key: KBMFCGVAENSRSY-UHFFFAOYSA-N
    • SMILES: S(C(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C)SC1C(=CC=CN=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 403.08733
  • Monoisotopic Mass: 403.08717775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 533
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 185Ų

Experimental Properties

  • Density: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.026 g/l) (25 º C),
  • PSA: 131.66

Boc-Pen (NPys)-OH Pricemore >>

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Boc-Pen (NPys)-OH Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:250375-03-2)Boc-Pen (NPys)-OH
Order Number:A1180770
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:45
Price ($):253.0
Email:sales@amadischem.com

Additional information on Boc-Pen (NPys)-OH

Recent Advances in the Application of Boc-Pen (NPys)-OH and Compound 250375-03-2 in Chemical Biology and Pharmaceutical Research

In recent years, the chemical biology and pharmaceutical research fields have witnessed significant advancements in the development and application of specialized reagents such as Boc-Pen (NPys)-OH and compound 250375-03-2. These molecules play critical roles in peptide synthesis, drug discovery, and targeted therapeutic development. This research brief aims to provide an updated overview of the latest studies involving these compounds, highlighting their mechanisms, applications, and potential impact on the industry.

Boc-Pen (NPys)-OH, a protected form of penicillamine with an N-pyridylthio (NPys) group, is widely used in peptide chemistry for its ability to facilitate efficient disulfide bond formation. Recent studies have explored its utility in the synthesis of cyclic peptides and peptide-based therapeutics, particularly in the context of cancer and infectious diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in enhancing the stability and bioavailability of peptide drugs, paving the way for novel therapeutic candidates.

Compound 250375-03-2, a less commonly discussed but equally significant molecule, has emerged as a key intermediate in the synthesis of complex organic compounds. Its unique chemical properties make it valuable for constructing pharmacophores in drug discovery. A recent preprint on bioRxiv highlighted its role in the development of kinase inhibitors, showcasing its potential in targeting signaling pathways implicated in autoimmune disorders and cancers. The study emphasized the compound's versatility and its ability to improve synthetic yields in multi-step reactions.

One of the most promising applications of Boc-Pen (NPys)-OH and 250375-03-2 lies in their combined use for creating peptide-drug conjugates (PDCs). A 2024 Nature Communications article detailed a novel approach where these reagents were employed to develop PDCs with enhanced tumor-targeting capabilities. The study reported a 40% increase in drug delivery efficiency compared to traditional methods, underscoring the potential of these compounds in precision medicine.

Despite these advancements, challenges remain in the large-scale production and purification of compounds derived from Boc-Pen (NPys)-OH and 250375-03-2. Recent work published in Organic Process Research & Development has addressed these issues by developing more efficient purification protocols and scalable synthetic routes. These improvements are expected to facilitate broader adoption of these reagents in industrial settings.

In conclusion, the ongoing research on Boc-Pen (NPys)-OH and 250375-03-2 demonstrates their growing importance in chemical biology and pharmaceutical development. As synthetic methodologies continue to advance and new applications are discovered, these compounds are likely to play increasingly vital roles in the creation of next-generation therapeutics. Future studies should focus on further optimizing their properties and expanding their applications in drug discovery and targeted therapy.

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Amadis Chemical Company Limited
(CAS:250375-03-2)Boc-Pen (NPys)-OH
A1180770
Purity:99%
Quantity:1g
Price ($):253.0
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